molecular formula C10H10O3 B080981 Allyl salicylate CAS No. 10484-09-0

Allyl salicylate

Cat. No. B080981
CAS RN: 10484-09-0
M. Wt: 178.18 g/mol
InChI Key: YYKBLDCLPBWOOE-UHFFFAOYSA-N
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Patent
US05777151

Procedure details

A sodium salicylate solution, prepared from 69 g of salicylic acid (0.5 mol), 25 ml of water and 50 ml of an aqueous solution of 10N caustic soda, was introduced gradually at 60° C., over 6 hours.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
69 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O-:10])(=[O:9])[C:2]1[C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[OH:4].[Na+].[C:12](O)(=O)[C:13]1C(=CC=C[CH:19]=1)O.[OH-].[Na+]>O>[C:1]([O:10][CH2:19][CH:13]=[CH2:12])(=[O:9])[C:2]1[C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[OH:4] |f:0.1,3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=1C(O)=CC=CC1)(=O)[O-].[Na+]
Name
Quantity
69 g
Type
reactant
Smiles
C(C=1C(O)=CC=CC1)(=O)O
Name
aqueous solution
Quantity
50 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
25 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was introduced gradually at 60° C., over 6 hours
Duration
6 h

Outcomes

Product
Name
Type
Smiles
C(C=1C(O)=CC=CC1)(=O)OCC=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.